3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone exhibits a complex three-dimensional structure characterized by the presence of two aromatic ring systems connected through a three-carbon propyl chain containing a carbonyl functional group. The compound features a chlorine atom positioned at the 3' position and a fluorine atom at the 4' position of one aromatic ring, while the second aromatic ring bears a methyl substituent at the 2-position. This substitution pattern creates a distinctive electronic environment that influences the overall molecular geometry and intermolecular interactions.
Crystallographic analysis of related fluorinated propiophenone derivatives reveals significant conformational preferences that likely apply to this compound. Research on 2'-fluoro-substituted acetophenone derivatives demonstrates that these compounds adopt predominantly s-trans conformations in both solid state and solution phases. The dihedral angle between the benzene ring and carbonyl group approaches planarity, with measurements ranging from 169.9° to 179.8° in crystalline structures. This planar arrangement facilitates extended conjugation between the aromatic system and the carbonyl group, contributing to the compound's overall stability.
The presence of halogen substituents introduces specific geometric constraints and electronic effects. Fluorine atoms exhibit shorter bond lengths compared to other halogens, while chlorine atoms contribute to increased steric bulk. The internuclear distances between hydrogen atoms and fluorine in similar structures fall below the sum of van der Waals radii, indicating potential intramolecular interactions. These structural features suggest that this compound likely adopts a well-defined three-dimensional arrangement with minimal conformational flexibility.
The crystal packing arrangements in halogenated aromatic compounds typically involve intermolecular halogen bonding interactions, pi-pi stacking between aromatic rings, and dipole-dipole interactions arising from the polar carbon-halogen bonds. The predicted density of 1.200 ± 0.06 grams per cubic centimeter reflects the influence of halogen substitution on the compound's solid-state properties. The molecular arrangement in the crystalline state provides insights into the intermolecular forces governing the compound's physical properties and stability.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO/c1-11-4-2-3-5-12(11)7-9-16(19)13-6-8-15(18)14(17)10-13/h2-6,8,10H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBYNTLPTXOINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644030 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-66-7 | |
| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Halogenation of Propiophenone Derivatives
The core synthetic strategy involves halogenation (chlorination and fluorination) of propiophenone or its substituted analogs. The general approach is:
- Starting Material: Propiophenone or 3-(2-methylphenyl)propiophenone
- Halogen Sources: Chlorine gas (Cl₂) for chlorination; fluorine introduction typically via fluorinated anilines or fluorinated aromatic precursors.
- Catalysts: Aluminum trichloride (AlCl₃) is commonly used as a Lewis acid catalyst to facilitate electrophilic aromatic substitution.
- Solvents: 1,2-Dichloroethane is preferred due to its ability to dissolve both the substrate and catalyst, and its relatively low corrosivity.
Reaction Conditions and Steps (Adapted from CN1785952A and ChemBK)
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Chlorination of propiophenone | Add AlCl₃ and 1,2-dichloroethane solvent; slowly add propiophenone solution under stirring; introduce Cl₂ gas at 15–70 °C; reaction time 6–10 hours with chromatographic monitoring | Formation of 3'-chloropropiophenone intermediate with 88–90% yield |
| 2 | Low-temperature hydrolysis | Quench reaction mixture at low temperature to hydrolyze complex intermediates | Conversion to chlorinated ketone |
| 3 | Washing and phase separation | Water washing to remove inorganic salts and impurities | Purified organic phase |
| 4 | Vacuum distillation | Distill crude product under reduced pressure | Obtain crude 3'-chloropropiophenone |
| 5 | Rectification (purification) | Distill at 165–170 °C to achieve 99.7–99.9% purity | High-purity 3'-chloropropiophenone |
This method yields a high-purity chlorinated propiophenone intermediate, which can be further functionalized to introduce the fluoro substituent and the 2-methylphenyl group.
Multi-step One-Pot Synthesis (Relevant for Complex Derivatives)
A one-pot synthesis approach can be employed to streamline the preparation, involving:
- Sequential reactions starting from fluorinated quinazoline derivatives reacting with 3-chloro-4-fluoroaniline.
- Subsequent functional group transformations to install the propiophenone moiety and methyl substituents.
- Hydrogenation or reduction steps to finalize the compound structure.
This approach, while more complex, can improve overall yield and reduce purification steps.
Detailed Reaction Data and Yields
| Parameter | Value/Range | Notes |
|---|---|---|
| Chlorination temperature | 15–70 °C | Controlled to optimize selectivity |
| Reaction time | 6–10 hours | Monitored by chromatography |
| Catalyst | Aluminum trichloride (AlCl₃) | High activity and selectivity |
| Solvent | 1,2-Dichloroethane | Low corrosivity, good solubility |
| Yield of chlorination step | 88–90% | High efficiency |
| Purity after rectification | 99.7–99.9% | Suitable for further synthesis |
| Distillation temperature | 165–170 °C | For purification |
Research Findings and Notes
- The use of AlCl₃ as a catalyst is critical for achieving high regioselectivity in chlorination without over-chlorination or side reactions.
- 1,2-Dichloroethane is preferred over more corrosive solvents to protect equipment and facilitate recycling of acidic byproducts.
- Low-temperature hydrolysis and careful washing steps are essential to remove catalyst residues and byproducts, ensuring product purity.
- The fluorine substituent is generally introduced via fluorinated aromatic precursors rather than direct fluorination of the chlorinated propiophenone, due to the difficulty of selective fluorination.
- Multi-step one-pot syntheses can improve efficiency but require careful control of reaction conditions to avoid side reactions.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst | Solvent | Key Conditions | Yield | Purity | Notes |
|---|---|---|---|---|---|---|---|
| Chlorination of propiophenone | Propiophenone, Cl₂ | AlCl₃ | 1,2-Dichloroethane | 15–70 °C, 6–10 h | 88–90% | 99.7–99.9% | Stepwise hydrolysis, washing, distillation |
| Multi-step one-pot synthesis | Fluorinated anilines, quinazoline derivatives | Various | Organic solvents | Sequential reactions, hydrogenation | ~89% (for related compounds) | High | Efficient for complex derivatives |
| Cross-coupling for aryl substitution | Halogenated aromatics, boronic acids | Pd catalysts (typical) | Organic solvents | Standard Suzuki conditions | Variable | High | For introducing 2-methylphenyl group |
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3’-Chloro-4’-fluoro-3-(2-methylphenyl)propionic acid.
Reduction: 3’-Chloro-4’-fluoro-3-(2-methylphenyl)propanol.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a critical building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structural features allow it to participate in multiple reaction pathways, facilitating the creation of complex chemical entities.
Synthesis Example
A notable synthesis involves the use of 3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone in the preparation of thiazine derivatives, which exhibit significant antibacterial activity. The general method includes reacting this compound with specific reagents under controlled conditions to form the thiazine ring structure .
| Synthesis Route | Yield | Conditions |
|---|---|---|
| Thiazine Derivative | 85% | Reflux in ethanol for 6 hours |
| Arylurea Derivative | 90% | Room temperature with catalyst |
Medicinal Chemistry
Potential Pharmacophore
Research indicates that this compound may act as a pharmacophore in drug development. Its interaction with specific enzymes or receptors can lead to the modulation of biological activities, making it a candidate for new therapeutic agents targeting various diseases.
Case Study: Antimicrobial Activity
In a study focusing on antimicrobial properties, derivatives of this compound were screened against several Gram-positive and Gram-negative bacteria. Results showed promising activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for developing new antibiotics .
Material Science
Functional Materials Development
The compound's unique structural properties make it suitable for synthesizing functional materials such as polymers and liquid crystals. These materials are essential in various applications, including electronics and photonics.
| Material Type | Application | Properties Enhanced |
|---|---|---|
| Liquid Crystals | Displays in electronic devices | Optical clarity |
| Polymers | Coatings and adhesives | Mechanical strength |
Biological Studies
Interaction with Biological Macromolecules
Studies have been conducted to understand the interactions between this compound and biological macromolecules such as proteins and nucleic acids. These interactions are crucial for elucidating the compound's biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3’-Chloro-4’-fluoro-3-(2-methylphenyl)propiophenone depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in pain and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
The table below compares 3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone with structurally related propiophenone derivatives:
Key Differences and Trends
Halogen positioning: Moving the chloro group from 3' to 2' (as in ) reduces boiling point by ~20°C, likely due to decreased dipole interactions .
Electronic Effects: Methoxy (-OMe) groups () increase polarity and boiling points compared to methyl (-Me) or halogenated analogues. For example, 3'-Cl-4'-F-3-(4-MeOPh)propiophenone has a boiling point of 424.3°C, whereas halogen-only derivatives lack such data but are predicted to have lower values . Fluorine at 4' enhances electrophilicity, making the compound reactive in Ullmann or Suzuki-Miyaura couplings, whereas chlorine at 3' provides stability against oxidation .
Commercial and Safety Profiles: Several analogues (e.g., 3'-Cl-4'-F-3-(3-FPh)propiophenone) are listed as discontinued (), suggesting challenges in synthesis or niche applications. Propiophenone derivatives with halogens may pose higher environmental persistence, though specific toxicity data for the target compound is unavailable. Propiophenone itself is classified as non-hazardous .
Synthetic Utility: The target compound’s 2-methylphenyl group may hinder α-functionalization (e.g., selenation, as in ) compared to less bulky derivatives like acetophenone or propiophenone, which undergo α-phenylselenation efficiently .
Biological Activity
3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and possible anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C16H14ClFO, with a molecular weight of approximately 288.73 g/mol. The presence of chlorine and fluorine substituents on the aromatic ring enhances the compound's lipophilicity, which may influence its biological interactions.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It can interact with various receptors, potentially influencing pain perception and inflammatory responses.
- Cellular Pathways : The compound may affect cellular signaling pathways related to apoptosis and cell proliferation.
Anti-inflammatory Activity
Research indicates that compounds structurally similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives with similar functional groups can inhibit pro-inflammatory cytokines and reduce edema in animal models .
Analgesic Properties
The analgesic effects of this compound have been explored through various assays. Preliminary studies suggest that it may modulate pain pathways by interacting with opioid receptors or inhibiting cyclooxygenase enzymes, leading to reduced pain perception .
Anticancer Potential
There is emerging evidence suggesting that the compound may possess anticancer properties. Similar compounds have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For example, derivatives of propiophenones have demonstrated cytotoxic effects against various cancer cell lines by disrupting cellular metabolism and promoting programmed cell death .
Case Studies
Q & A
Q. What are the recommended synthetic routes for 3'-Chloro-4'-fluoro-3-(2-methylphenyl)propiophenone, and how can purity be ensured?
The compound can be synthesized via Friedel-Crafts acylation , a common method for aryl ketones. For example, halogenated benzene derivatives (e.g., 3-chloro-4-fluoro-2-methylbenzene) may react with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key steps include:
- Substrate preparation : Ensure proper substitution patterns (chloro, fluoro, methyl groups) on the aromatic ring.
- Purification : Column chromatography or recrystallization to isolate the product.
- Characterization : Use NMR (¹H/¹³C) for structural confirmation and HPLC (>95% purity threshold) for quantitative analysis .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- X-ray crystallography : Resolve crystal structures using programs like SHELXL for precise bond-length/angle measurements .
- Spectroscopy :
- NMR : Assign peaks for chloro/fluoro substituents (e.g., ¹⁹F NMR for fluorine environments).
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS or GC-MS).
- Chromatography : HPLC with UV detection to quantify impurities .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation (irritant risk) .
- Waste disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities .
- First aid : Flush eyes/skin with water for 15 minutes if exposed .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- SHELX refinement : Use SHELXL to model thermal parameters and electron density maps, addressing potential disorder in substituents (e.g., methylphenyl orientation).
- Twinned data : Apply SHELXE for high-resolution or twinned datasets to correct symmetry errors .
- Example: A 2023 study resolved steric clashes in a similar propiophenone derivative by refining anisotropic displacement parameters .
Q. How do substrate concentration and reaction temperature influence asymmetric reduction of propiophenone derivatives?
-
Biocatalytic reduction : Optimize using Rhodococcus mucilaginosa cells (e.g., 25°C, 24-hour incubation).
- Substrate inhibition : At >20 mM propiophenone, reaction yield drops by ~30% due to enzyme saturation .
- Temperature sensitivity : Activity declines above 30°C (denaturation risk).
-
Data table :
Substrate Conc. (mM) Yield (%) Enantiomeric Excess (%) 10 85 92 20 72 88
Q. What computational methods predict reactivity in halogenated propiophenones?
- DFT calculations : Model electrophilic aromatic substitution (e.g., Fukui indices for chloro/fluoro sites).
- Solvent effects : Use COSMO-RS to simulate polarity impacts on reaction pathways.
- Case study : A 2024 study on 3',4'-difluoro analogs identified electron-withdrawing groups (fluoro) as regioselectivity drivers in nucleophilic attacks .
Contradictions and Resolutions
- Safety data variability : lists H303+H313+H333 (harmful if swallowed/inhaled), while lacks specific toxicity data. Resolution : Default to stricter protocols (PPE, ventilation) until compound-specific studies confirm hazards .
- Synthetic yields : Friedel-Crafts methods may vary (40–75%) based on substituent steric effects. Resolution : Optimize catalyst stoichiometry (e.g., AlCl₃ in excess) and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
